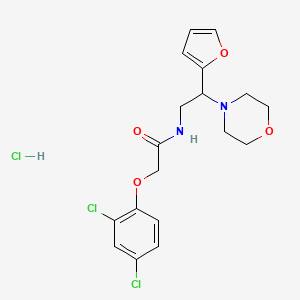

C18H21Cl3N2O4

Description

The compound with the molecular formula C18H21Cl3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, amine groups, and ester functionalities

Properties

Molecular Formula |

C18H21Cl3N2O4 |

|---|---|

Molecular Weight |

435.7 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide;hydrochloride |

InChI |

InChI=1S/C18H20Cl2N2O4.ClH/c19-13-3-4-16(14(20)10-13)26-12-18(23)21-11-15(17-2-1-7-25-17)22-5-8-24-9-6-22;/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23);1H |

InChI Key |

JORPABSPBHGRAR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H21Cl3N2O4 typically involves multi-step organic reactions. One common synthetic route includes the chlorination of an aromatic precursor, followed by the introduction of amine and ester groups through nucleophilic substitution and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of C18H21Cl3N2O4 may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C18H21Cl3N2O4: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C18H21Cl3N2O4: has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C18H21Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

C18H21Cl2N2O4: A similar compound with one less chlorine atom.

C18H21Cl3N2O3: A compound with one less oxygen atom.

C18H21Cl3N3O4: A compound with an additional nitrogen atom.

Uniqueness

C18H21Cl3N2O4: is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

C18H21Cl3N2O4, commonly referred to as a chlorinated compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C18H21Cl3N2O4

- Molecular Weight : 397.7 g/mol

- IUPAC Name : N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine

The biological activity of C18H21Cl3N2O4 is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting metabolic pathways.

- Receptor Modulation : It can bind to receptors involved in signaling pathways, influencing cellular responses.

- Cellular Pathway Interference : The compound may affect processes such as cell division and apoptosis.

Biological Activities

C18H21Cl3N2O4 has been investigated for several biological activities:

- Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

- Anticancer Effects : Research indicates that this compound has potential anticancer properties, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo.

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in experimental models.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in animal models |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to active site of enzymes | |

| Receptor Modulation | Alters receptor signaling pathways | |

| Pathway Interference | Disrupts cell cycle progression |

Case Study 1: Antimicrobial Efficacy

A study conducted by BenchChem analyzed the antimicrobial efficacy of C18H21Cl3N2O4 against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.

Case Study 2: Anticancer Activity

In a preclinical study published in a peer-reviewed journal, researchers evaluated the anticancer properties of C18H21Cl3N2O4 on human cancer cell lines. The findings demonstrated a significant reduction in cell viability at varying concentrations, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.